molecular formula C21H22Cl2N2O2 B3033252 1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1009248-84-3

1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B3033252
CAS No.: 1009248-84-3
M. Wt: 405.3 g/mol
InChI Key: HYTNFTWYVHYVKB-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C21H22Cl2N2O2 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Syntheses The compound 1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, due to its complex structure, is likely involved in specialized chemical reactions and syntheses. Research in the field of quinoxalinone derivatives has shown that these compounds participate in a variety of chemical reactions, contributing to the synthesis of novel heterocyclic compounds. For instance, quinoxaline derivatives have been utilized in the synthesis of 3-methyl-2(1H)-quinoxalinones through reactions with nucleophilic reagents, displaying a range of chemical behaviors based on the substituents attached to the quinoxaline nucleus (Badr et al., 1983).

Crystallographic Studies Quinoxalinone derivatives are also subjects of crystallographic studies to understand their structural properties. For example, the crystal structures of 3-methyl-2(1H)-quinoxalinone and its derivatives have been determined to gain insights into their molecular conformations and interactions. Such studies help in elucidating the structural features that contribute to the reactivity and potential biological activity of these compounds (Mondieig et al., 2011).

Biocatalytic Syntheses Innovative approaches in the synthesis of quinoxalinone derivatives involve biocatalytic methods, which offer environmentally friendly alternatives to traditional chemical syntheses. These methods employ natural catalysts, such as lemon juice, to facilitate the synthesis of quinoxalinone libraries, demonstrating the versatility and potential for green chemistry in the synthesis of complex organic compounds like this compound (Petronijević et al., 2017).

Analytical Applications The structural complexity and fluorescence properties of quinoxalinone derivatives make them suitable as derivatization agents in analytical chemistry. These compounds can be used to create fluorescent derivatives of analytes, such as carboxylic acids, enhancing their detectability in high-performance liquid chromatography (HPLC) analyses. This application is critical in the quantitative analysis of various biological and environmental samples, showcasing the analytical utility of quinoxalinone derivatives (Yamaguchi et al., 1985).

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-(2,2-dimethylpropanoyl)-3-methyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O2/c1-13-19(26)24(12-14-9-10-15(22)16(23)11-14)17-7-5-6-8-18(17)25(13)20(27)21(2,3)4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTNFTWYVHYVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C(C)(C)C)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 2
1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 3
Reactant of Route 3
1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 4
Reactant of Route 4
1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 5
Reactant of Route 5
1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 6
1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

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